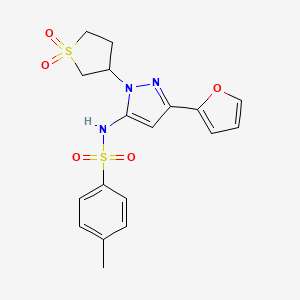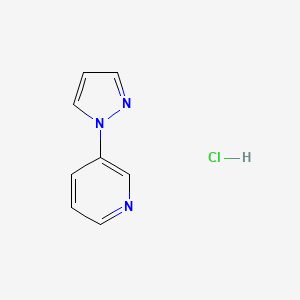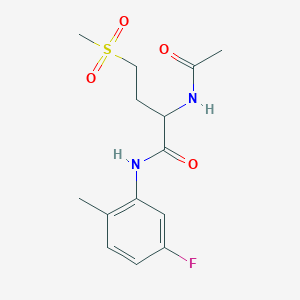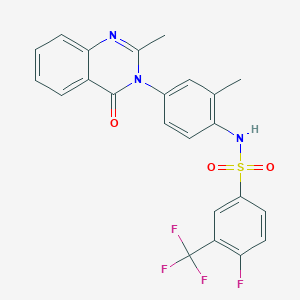
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in various fields including chemistry, biology, and medicine. This compound has drawn significant interest due to its unique structure, which contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process. One common approach begins with the preparation of key intermediates, followed by their sequential coupling to form the final compound. For instance, the synthesis might involve:
Formation of 2-methyl-4-oxoquinazoline.
Coupling this intermediate with 4-fluorophenyl groups.
Introduction of the trifluoromethyl group and benzenesulfonamide moiety.
Each of these steps requires specific reagents and conditions, such as the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF). Reaction temperatures can range from room temperature to elevated temperatures (e.g., 100°C), depending on the specific transformations required.
Industrial Production Methods
Industrial production of this compound would necessitate optimization for scalability, cost-efficiency, and environmental compliance. Large-scale synthesis might use flow chemistry techniques to enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
The compound 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: : Can introduce additional functional groups or alter existing ones.
Reduction: : May reduce the quinazolinone moiety to amines.
Substitution: : The fluorine and trifluoromethyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols can replace the fluorine group under controlled conditions.
Major Products
The products formed depend on the specific reaction conditions and reagents. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could result in various derivatives with different substituents replacing the fluorine group.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use as a probe to study biochemical pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: : Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, often proteins or enzymes. It may inhibit or activate these targets, thereby modulating cellular pathways. For instance, its interaction with kinases could lead to altered signaling pathways in cancer cells, inhibiting their proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-N-(4-oxoquinazolin-3(4H)-yl)phenyl compounds
N-phenylbenzenesulfonamides
Trifluoromethyl-substituted sulfonamides
Uniqueness
What sets 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide apart is its specific combination of functional groups, which grants it unique reactivity and potential biological activity compared to its counterparts. The presence of the trifluoromethyl group, for example, enhances its metabolic stability and interaction with biological targets.
Conclusion
This compound is a compound with significant potential in various scientific fields due to its unique structural features and versatile reactivity. Understanding its synthesis, reactions, and applications can pave the way for new discoveries and innovations in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F4N3O3S/c1-13-11-15(30-14(2)28-21-6-4-3-5-17(21)22(30)31)7-10-20(13)29-34(32,33)16-8-9-19(24)18(12-16)23(25,26)27/h3-12,29H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKKHRRJABIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)
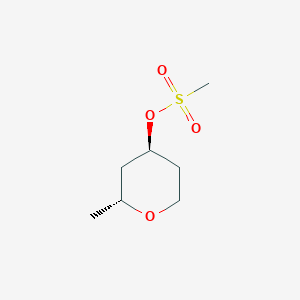
![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)
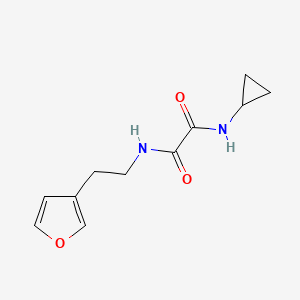
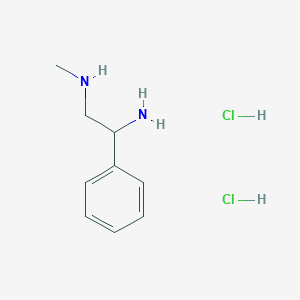
![N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B2966720.png)
![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)
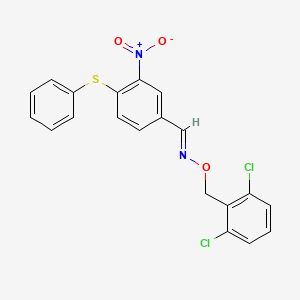
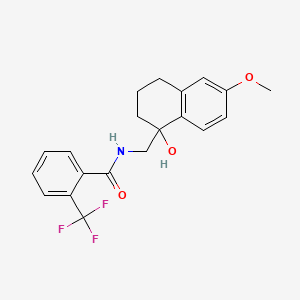
![1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2966728.png)
![2-(2-chloro-6-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2966729.png)
